molecular formula C9H9N3S B1587251 2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide CAS No. 61689-98-3

2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide

Cat. No. B1587251
CAS RN: 61689-98-3
M. Wt: 191.26 g/mol
InChI Key: KMURXFMBQTXIRR-UHFFFAOYSA-N
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Description

This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Synthesis and Biological Evaluation

  • Researchers developed an efficient approach for the preparation of S-1H-benzo[d]imidazol-2-yl 2hydrazinylethanethioate and its derivatives, evaluating their biological activity against different strains of bacteria, fungi, and antitubercular agents (Desai, Patel, & Patel, 2016).

Anticancer Applications

  • A study synthesized benzimidazoles bearing oxadiazole nucleus as anticancer agents, showing significant to good anticancer activity in vitro (Rashid, Husain, & Mishra, 2012).

Inhibitors for TNF-alpha Converting Enzyme

  • Novel benzamides with 2-substituted-1H-benzo[d]imidazol-1-yl)methyl were found to be potent selective inhibitors of TNF-alpha Converting Enzyme (TACE), showing potential for oral bioavailability (Ott et al., 2008).

Antimicrobial Activity

  • Synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines showed antibacterial activity comparable to standard drugs like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Novel Approaches in Synthesis

  • A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach was developed for the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles (Veltri et al., 2018).

Anti-Hypertension and Anti-Tumor Effects

  • A novel compound was synthesized acting as an AT1 receptor antagonist with both anti-hypertension and anti-tumor effects, showing significant growth inhibition activity (Bao et al., 2015).

Antibacterial and Antifungal Studies

  • Studies on novel thiazolidinone and their biological activities included synthesizing compounds that exhibited notable antibacterial and antifungal activities (Bhatt, Nimavat, & Vyas, 2013).

Corrosion Inhibition Studies

  • Imidazole-based molecules, including derivatives of 2-(1H-imidazol-1-yl)-1-phenylethan-1-one, were applied as corrosion inhibitors of carbon steel in acidic medium, showing a significant increase in corrosion inhibition efficiency (Costa et al., 2021).

Fluorescent Probes for Bio-Imaging

  • The assembly of a luminescent Zn5 cluster from derivatives of benzo[d]imidazol-2-yl showed potential as a fluorescent probe for bio-imaging, useful in detecting small tumors (Zeng et al., 2016).

Safety And Hazards

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Future Directions

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Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. If you have a different compound in mind or if there’s a specific aspect you’re interested in, feel free to ask!


properties

IUPAC Name

2-(1H-benzimidazol-2-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMURXFMBQTXIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407119
Record name (1H-Benzimidazol-2-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide

CAS RN

61689-98-3
Record name (1H-Benzimidazol-2-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure of Preparation A3, 2.0 g of 2-benzimidazoleacetonitrile and 2.3 ml of diethyl dithiophosphate in 10 ml of dimethylformamide gave 150 mg of the titled compound.
[Compound]
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
diethyl dithiophosphate
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sogame, Y Suenaga, M Atobe, M Kawanishi… - European Journal of …, 2014 - Elsevier
We describe a medicinal chemistry approach to generate a series of benzimidazoles bearing thiazolidin-4-one using scaffold hopping from thiazole 1, our previously described thiazole. …
Number of citations: 18 www.sciencedirect.com

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